molecular formula C14H16N2O2 B11953044 2-Isopropyl-6-phenoxymethyl-4-pyrimidinol CAS No. 40070-00-6

2-Isopropyl-6-phenoxymethyl-4-pyrimidinol

Katalognummer: B11953044
CAS-Nummer: 40070-00-6
Molekulargewicht: 244.29 g/mol
InChI-Schlüssel: PHRKUFRUBJGTJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isopropyl-6-phenoxymethyl-4-pyrimidinol is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.296 g/mol . This compound is known for its unique structure, which includes an isopropyl group, a phenoxymethyl group, and a pyrimidinol core. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-6-phenoxymethyl-4-pyrimidinol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-isopropyl-4,6-dichloropyrimidine with phenoxymethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Isopropyl-6-phenoxymethyl-4-pyrimidinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide.

    Reduction: Formation of 2-isopropyl-6-methyl-4-pyrimidinol.

    Substitution: Formation of various substituted pyrimidinols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Isopropyl-6-phenoxymethyl-4-pyrimidinol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of 2-Isopropyl-6-phenoxymethyl-4-pyrimidinol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication, thereby exerting its effects on cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Isopropyl-6-methyl-4-pyrimidinol
  • 2-Isopropyl-4,6-dimethylpyrimidine
  • 2-Isopropyl-6-phenoxymethyl-4-pyrimidine

Uniqueness

2-Isopropyl-6-phenoxymethyl-4-pyrimidinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both isopropyl and phenoxymethyl groups on the pyrimidinol core makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

40070-00-6

Molekularformel

C14H16N2O2

Molekulargewicht

244.29 g/mol

IUPAC-Name

4-(phenoxymethyl)-2-propan-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C14H16N2O2/c1-10(2)14-15-11(8-13(17)16-14)9-18-12-6-4-3-5-7-12/h3-8,10H,9H2,1-2H3,(H,15,16,17)

InChI-Schlüssel

PHRKUFRUBJGTJQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=NC(=CC(=O)N1)COC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.